molecular formula C12H21NO2 B14552899 Ethyl (4aS,8aR)-octahydroquinoline-1(2H)-carboxylate CAS No. 62008-53-1

Ethyl (4aS,8aR)-octahydroquinoline-1(2H)-carboxylate

Cat. No.: B14552899
CAS No.: 62008-53-1
M. Wt: 211.30 g/mol
InChI Key: FHOIKRWHLMZIHM-WDEREUQCSA-N
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Description

Ethyl (4aS,8aR)-octahydroquinoline-1(2H)-carboxylate is a chemical compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which contributes to its specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4aS,8aR)-octahydroquinoline-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of quinoline derivatives followed by esterification. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and esterification agents like ethyl chloroformate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to achieve the desired product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form tetrahydroquinoline derivatives using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various functional groups. Reagents such as alkyl halides and aryl halides are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed:

  • Quinoline N-oxides (oxidation).
  • Tetrahydroquinoline derivatives (reduction).
  • Substituted quinoline derivatives (substitution).

Scientific Research Applications

Ethyl (4aS,8aR)-octahydroquinoline-1(2H)-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl (4aS,8aR)-octahydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: Ethyl (4aS,8aR)-octahydroquinoline-1(2H)-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. For instance, the presence of the carboxylate ester group can influence its solubility and interaction with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

62008-53-1

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

ethyl (4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C12H21NO2/c1-2-15-12(14)13-9-5-7-10-6-3-4-8-11(10)13/h10-11H,2-9H2,1H3/t10-,11+/m0/s1

InChI Key

FHOIKRWHLMZIHM-WDEREUQCSA-N

Isomeric SMILES

CCOC(=O)N1CCC[C@H]2[C@H]1CCCC2

Canonical SMILES

CCOC(=O)N1CCCC2C1CCCC2

Origin of Product

United States

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